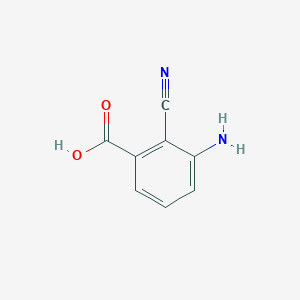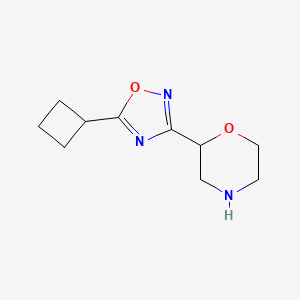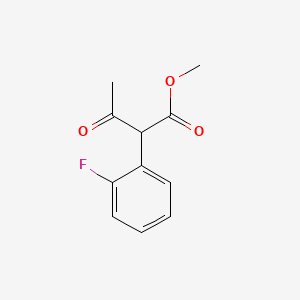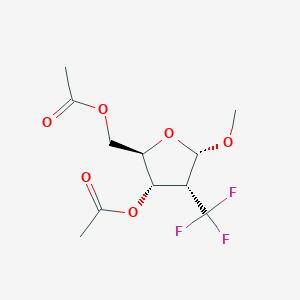
2-Chloro-3,4-difluorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorophenylacetonitrile typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-3,4-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chlorine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorophenylacetonitrile: Similar structure but lacks the chlorine substituent.
2-Chloro-3,6-difluorophenylacetonitrile: Similar structure with different fluorine substitution pattern.
2,4-Difluorophenylacetonitrile: Lacks the chlorine substituent and has fluorine atoms at different positions.
Uniqueness
2-Chloro-3,4-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C8H4ClF2N |
|---|---|
Peso molecular |
187.57 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |
Clave InChI |
OTGHUCBOLAXTSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC#N)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)

![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)










